4-(Trichloromethyl)-1,3,5-triazin-2-amine
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Overview
Description
4-(Trichloromethyl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trichloromethyl)-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with trichloromethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of catalysts such as iron(III) chloride can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Trichloromethyl)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted with other functional groups such as alkyl or aryl groups.
Oxidation Reactions: The compound can be oxidized to form trichloromethyl-substituted triazine oxides.
Reduction Reactions: Reduction of the trichloromethyl group can lead to the formation of triazine derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties .
Scientific Research Applications
4-(Trichloromethyl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use as a potential therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 4-(Trichloromethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The trichloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may interfere with DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyltrichlorosilane: A compound with a similar trichloromethyl group but attached to a silicon atom instead of a triazine ring.
Trichloromethylbenzene: A compound with the trichloromethyl group attached to a benzene ring.
Uniqueness
4-(Trichloromethyl)-1,3,5-triazin-2-amine is unique due to the presence of the triazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(trichloromethyl)-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl3N4/c5-4(6,7)2-9-1-10-3(8)11-2/h1H,(H2,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKQIVDSNUCKRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=N1)N)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275201 |
Source
|
Record name | 4-(trichloromethyl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30360-33-9 |
Source
|
Record name | 4-(trichloromethyl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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